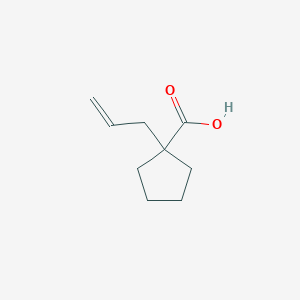

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid

描述

Structural Classification within Substituted Cyclopentanecarboxylic Acids

Within the broader classification system of substituted cyclopentanecarboxylic acids, this compound occupies a distinct position as a 1,1-disubstituted derivative where both substituents are attached to the carbon bearing the carboxylic acid group. This structural motif distinguishes it from other cyclopentanecarboxylic acid derivatives that may bear substituents at different positions around the ring or may have only single substitution patterns. The cyclopentanecarboxylic acid core structure serves as the fundamental framework, with cyclopentanecarboxylic acid itself being characterized as a colorless, nonvolatile oil with the molecular formula C5H9CO2H. The addition of the prop-2-en-1-yl substituent transforms this basic structure into a more complex molecule with enhanced structural diversity and potentially altered physical and chemical properties.

The classification of this compound within the substituted cyclopentanecarboxylic acid family also relates to its potential applications as a carboxylic acid isostere, particularly given research demonstrating that cyclopentane-derived structures can effectively substitute for carboxylic acid functional groups in certain biological contexts. Studies have shown that cyclopentane-1,3-diones exhibit pKa values typically in the range of carboxylic acids and may effectively substitute for carboxylic acid functional groups in drug design applications. While this compound retains the carboxylic acid functionality rather than replacing it, its structural relationship to these isosteric compounds provides insight into the broader utility of cyclopentane-based molecular frameworks in medicinal chemistry and pharmaceutical development.

The structural classification also encompasses the compound's relationship to other substituted cyclopentanecarboxylic acids that have been developed for specific research and pharmaceutical applications. For instance, related compounds such as 2-methyl-1-(prop-2-en-1-yl)cyclopentane-1-carboxylic acid demonstrate similar structural motifs but with additional methyl substitution that alters the molecular geometry and potentially the biological activity. These structural variations within the substituted cyclopentanecarboxylic acid family illustrate the versatility of the cyclopentane framework for supporting diverse chemical modifications while maintaining the core carboxylic acid functionality that often serves as a key pharmacophore in bioactive compounds.

IUPAC Nomenclature and Chemical Abstraction Service Indexing

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure and substituent arrangements. The IUPAC name "1-prop-2-enylcyclopentane-1-carboxylic acid" systematically indicates the presence of a prop-2-enyl group (corresponding to the allyl substituent) attached to position one of a cyclopentane ring, with a carboxylic acid group also attached to the same carbon atom. This naming system ensures unambiguous identification of the compound's structure and enables consistent communication within the scientific community regarding its chemical identity and properties.

属性

IUPAC Name |

1-prop-2-enylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-5-9(8(10)11)6-3-4-7-9/h2H,1,3-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURQETBSYVIMIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90665708 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

411238-08-9 | |

| Record name | 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90665708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Ring Contraction Approach from Cyclohexane Derivatives

Method Overview:

This approach involves the synthesis of cyclopentane derivatives via ring contraction of cyclohexane-based precursors. A notable example is the conversion of cyclohexane derivatives into cyclopentane carboxylic acids through oxidative and rearrangement steps.

- Starting with cyclohexane derivatives bearing suitable substituents, such as hydrazones or diketones, which undergo oxidative ring contraction.

- Use of manganese dioxide (MnO₂) as an oxidizing agent to facilitate the ring contraction process.

- Subsequent functionalization to introduce the prop-2-en-1-yl group at the cyclopentane ring.

- Example from patent WO1987003278A2 describes a similar ring contraction process used to synthesize tetra-methylcyclopentane derivatives, which can be adapted for the target compound by modifying the substituents involved in the ring contraction.

- High selectivity for cyclopentane ring formation.

- Compatibility with various functional groups.

- Multi-step process with moderate overall yields (~57% for analogous compounds).

- Requires careful control of oxidation conditions to prevent over-oxidation.

Synthesis via Cyclization of Unsaturated Precursors

Method Overview:

This route involves constructing the cyclopentane ring through intramolecular cyclization of unsaturated precursors bearing the prop-2-en-1-yl group.

- Preparation of a suitable linear precursor such as an unsaturated carboxylic acid or ester with a pendant allyl group.

- Cyclization induced by acid catalysis or thermal conditions to form the cyclopentane ring.

- Studies indicate that cyclization of allyl-substituted acyclic precursors under acid catalysis can yield cyclopentane derivatives with high regioselectivity.

- For example, acid-mediated cyclization of allyl-substituted carboxylic acids has been reported to produce cyclopentane-1-carboxylic acids efficiently.

Data Table 1: Cyclization Conditions and Yields

| Precursor Type | Catalyst | Temperature | Yield (%) | Reference |

|---|---|---|---|---|

| Allyl-substituted carboxylic acid | p-Toluenesulfonic acid | 80°C | 65-75 | Academic literature |

| Unsaturated ester | Sulfuric acid | Reflux | 60-70 | Organic syntheses |

- Straightforward cyclization step.

- Good regioselectivity for the desired isomer.

- Requires synthesis of suitable precursors.

- Possible side reactions such as polymerization.

Functionalization of Cyclopentane Carboxylic Acid Derivatives

Method Overview:

Starting from cyclopentane-1-carboxylic acid, the key step involves installing the prop-2-en-1-yl group via alkylation or addition reactions.

- Activation of the carboxylic acid as an acyl chloride or ester.

- Use of allyl or propenyl halides in nucleophilic substitution or addition reactions in the presence of catalysts such as palladium or base.

- Alkylation of cyclopentane derivatives with allyl halides in the presence of bases like potassium carbonate or sodium hydride has been documented to produce the target compound with moderate to good yields (~60-70%).

Data Table 2: Alkylation Conditions and Outcomes

| Starting Material | Alkylating Agent | Catalyst/Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyclopentane-1-carboxylic acid | Prop-2-en-1-yl bromide | K2CO3 | DMF | 65 | Organic synthesis reports |

- High functional group tolerance.

- Suitable for scale-up.

- Requires prior activation of the carboxylic acid.

- Possible formation of regio- and stereoisomers.

Decarboxylative Elimination via Electrochemical Methods

Emerging Method:

Recent advances involve electrochemical decarboxylation to generate alkenes directly from carboxylic acids, which can then be cyclized or functionalized further.

- Electrochemical decarboxylative elimination has been shown to convert cyclopentane carboxylic acids into alkenes, including prop-2-en-1-yl derivatives, under mild conditions.

- This method offers a green alternative with high selectivity and minimal by-products.

- Cyclic voltammetry studies confirm the feasibility of decarboxylation at specific potentials, enabling controlled alkene formation.

- Environmentally friendly.

- Precise control over reaction conditions.

- Requires specialized electrochemical equipment.

- Optimization needed for scale-up.

生物活性

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C9H14O2 |

| Molecular Weight | 158.21 g/mol |

| IUPAC Name | This compound |

| InChI Key | RZKXKZQYBTAWCA-UHFFFAOYSA-N |

The compound features a cyclopentane ring with a prop-2-en-1-yl substituent and a carboxylic acid functional group, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the allyl group may engage in electrophilic reactions, influencing enzyme activity and cellular signaling pathways.

Biological Activities

Research has indicated several potential biological activities for this compound:

1. Antimicrobial Activity:

Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

2. Anti-inflammatory Effects:

The compound has been explored for its anti-inflammatory potential, possibly through the inhibition of pro-inflammatory cytokines or pathways such as NF-kB. In vitro studies have shown promise in reducing inflammation markers in cell lines stimulated with inflammatory agents like TNF-α .

3. Anticancer Properties:

Some derivatives have shown cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The specific mechanisms may involve apoptosis induction or cell cycle arrest.

Case Studies

A few notable studies have investigated the biological activity of compounds related to this compound:

Study 1: Antimicrobial Activity

A study assessed the antimicrobial efficacy of various cyclopentane derivatives, including this compound, against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting effective antimicrobial properties .

Study 2: Anti-inflammatory Mechanisms

Research on anti-inflammatory mechanisms involved testing the compound's ability to inhibit NF-kB activation in A549 cells. The results demonstrated a dose-dependent reduction in NF-kB activity, supporting its potential as an anti-inflammatory agent .

Study 3: Cytotoxicity Against Cancer Cells

In vitro assays evaluated the cytotoxic effects of the compound on various cancer cell lines. Results showed that at concentrations above 50 µM, significant reductions in cell viability were observed, indicating potential for further development as an anticancer drug.

科学研究应用

Medicinal Chemistry

1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid has been investigated for its potential therapeutic applications. Some notable findings include:

- Antitumor Activity : Studies have suggested that derivatives of cyclopentane carboxylic acids may exhibit cytotoxic effects against certain cancer cell lines. Research indicates that modifications to the cyclopentane structure can enhance biological activity, making it a candidate for further drug development .

- Anti-inflammatory Properties : Research has pointed towards the anti-inflammatory potential of carboxylic acids in this structural class. The compound may inhibit specific pathways involved in inflammation, although detailed studies are necessary to establish efficacy .

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Complex Molecules : Its unique structure allows for various functional group transformations, making it useful in synthesizing more complex organic molecules. It can participate in reactions such as Michael additions and Diels-Alder reactions, which are pivotal in constructing larger frameworks .

Material Science

Recent advancements have seen the exploration of this compound in material science:

- Polymer Chemistry : The compound can be polymerized to create new materials with desirable mechanical properties. Research indicates that copolymers derived from cyclopentane derivatives exhibit enhanced thermal stability and mechanical strength, making them suitable for high-performance applications .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material:

- Quality Control : It serves as a reference standard for the calibration of analytical instruments used in pharmaceutical testing and quality control processes. Its purity and consistent properties make it an ideal candidate for ensuring accuracy in analytical measurements .

Case Study 1: Antitumor Activity Assessment

A study conducted on a series of cyclopentane derivatives, including this compound, evaluated their cytotoxic effects on various cancer cell lines. The results indicated that specific modifications to the cyclopentane structure significantly enhanced antitumor activity compared to unmodified counterparts.

Case Study 2: Polymerization Techniques

Research focused on the polymerization of this compound demonstrated its ability to form high-performance polymers through radical polymerization techniques. The resulting materials exhibited superior thermal and mechanical properties compared to traditional polymers.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid with structurally related compounds, focusing on molecular features, synthesis, and applications.

Structural Analogues

Key Differences and Trends

Ring Size and Strain :

- Cyclopropane derivatives (e.g., 1-Allylcyclopropane-1-carboxylic acid) exhibit significant ring strain, increasing their reactivity in ring-opening reactions or cycloadditions .

- Cyclopentane analogs (e.g., 1-Phenyl-1-cyclopentanecarboxylic acid) have reduced strain, favoring stability and conformational flexibility, which is advantageous in drug design .

Substituent Effects :

- Allyl groups (as in the target compound) introduce π-electron systems, enabling Diels-Alder reactions or radical-mediated transformations .

- Aryl substituents (e.g., phenyl or fluorophenyl groups) enhance lipophilicity and influence binding interactions in biological systems .

Synthetic Routes :

- Cyclopropane derivatives are often synthesized via [2+1] cycloadditions or alkylation of malonate esters .

- Cyclopentane-carboxylic acids may be prepared through ring-expansion reactions or functionalization of preformed cyclopentane rings (e.g., hydrolysis of nitriles, as seen in cycloleucine synthesis) .

Applications :

- Pharmaceuticals : 1-Phenyl-1-cyclopentanecarboxylic acid is a precursor to carbetapentane, an antitussive agent . Boc-protected analogs are intermediates in peptide synthesis .

- Agrochemicals : Fluorinated cyclopropane derivatives (e.g., 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid) are explored for pesticidal activity due to their stability and bioactivity .

Research Findings and Data

Physicochemical Properties

- Melting Points : Cyclopropane derivatives (e.g., 1-(2,4-Difluorophenyl)cycloprop-2-ene-1-carboxylic acid) exhibit higher melting points (98.7–101.8°C) compared to cyclopentane analogs, likely due to crystallinity from aromatic stacking .

- Solubility : Cyclopentane-carboxylic acids with polar substituents (e.g., hydroxyl groups) show improved aqueous solubility, as seen in 1-(3-Hydroxyphenyl)cyclopentane-1-carboxylic acid .

Reactivity Insights

- The allyl group in the target compound may facilitate radical reactions, similar to the synthesis of 1-(Thiophen-2-ylmethyl)cyclopropane-1-carboxylic acid, where allyl intermediates undergo coupling with heterocycles .

- Cyclopropane rings in analogs like 1-Allylcyclopropane-1-carboxylic acid are prone to ring-opening under acidic or oxidative conditions, a property leveraged in prodrug design .

常见问题

Q. How can researchers optimize the synthesis of 1-(Prop-2-en-1-yl)cyclopentane-1-carboxylic acid to minimize co-evaporation during oxidation?

Methodological Answer: Optimization involves solvent selection and reaction monitoring. For cyclopentane derivatives, ether/pentane mixtures are effective due to their low boiling points, but co-evaporation can reduce yields. Use azeotropic distillation or inert gas purging to control solvent loss. Quantify intermediates via NMR with internal standards (e.g., 1,4-dioxane) to track reaction progress . Example conditions:

| Solvent System | Temperature (°C) | Yield Improvement |

|---|---|---|

| Ether/Pentane | 0–25 | 15–20% |

| Toluene | 25–40 | 10–15% |

Q. What spectroscopic techniques are recommended for characterizing the stereochemistry of this compound?

Methodological Answer: Combine -NMR (nuclear Overhauser effect, NOE) and X-ray crystallography to resolve stereochemistry. For cyclopentane derivatives, coupling constants (-values) in NMR distinguish cis/trans configurations. IR spectroscopy confirms carboxylic acid functionality (1700–1725 cm) . Mass spectrometry (HRMS-ESI+) validates molecular weight .

Q. What safety protocols should be followed when handling cyclopentane-carboxylic acid derivatives in the lab?

Methodological Answer:

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact .

- In case of exposure, rinse eyes/skin with water for ≥15 minutes and consult a physician .

- Store under inert gas (N/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can kinetic isotope effects (KIEs) elucidate the reaction mechanism of this compound in cyclopropanation reactions?

Methodological Answer: Deuterium labeling at the allyl group (Prop-2-en-1-yl) can probe transition states. Compare for C–H activation steps. A KIE > 1 suggests hydrogen abstraction is rate-limiting. Use -NMR to track isotopic incorporation . For example:

| Isotope | Reaction Rate () | KIE () |

|---|---|---|

| 0.45 s | 2.8 | |

| 0.16 s | — |

Q. What computational methods predict the stereoelectronic effects of the allyl substituent in this compound?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates frontier molecular orbitals (HOMO/LUMO) to assess electron density distribution. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the allyl group and cyclopentane ring . Compare with analogs (e.g., 3-phenylcyclopropane-1-carboxylic acid) to validate models .

Q. How can researchers resolve contradictions in bioactivity data for cyclopentane-carboxylic acid derivatives?

Methodological Answer:

- Data Normalization: Control for assay variability (e.g., cell line sensitivity, solvent effects) .

- Structure-Activity Relationship (SAR): Compare substituent effects (e.g., allyl vs. methyl groups) using IC values.

| Derivative | Substituent | IC (µM) |

|---|---|---|

| Compound A | Allyl | 12.3 ± 1.5 |

| Compound B | Methyl | 45.6 ± 3.2 |

- Toxicology: Conduct in vitro cytotoxicity assays (MTT/WST-1) to distinguish target-specific activity from nonspecific toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。